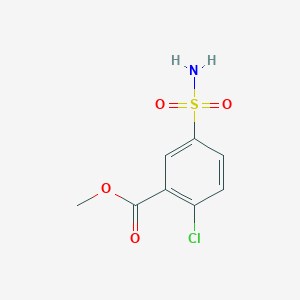

Methyl 2-chloro-5-sulfamoylbenzoate

Übersicht

Beschreibung

Methyl 2-chloro-5-sulfamoylbenzoate is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of methyl 2-chloro-5-sulfamoylbenzoate and its derivatives. The compound has been evaluated for its effectiveness against various pathogenic bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound and Derivatives

| Compound Name | MIC (mg/L) against MSSA | MIC (mg/L) against MRSA |

|---|---|---|

| This compound | 0.39 | 0.78 |

| Methyl 2-chloro-5-(chlorosulfonyl)benzoate | 0.78 | 1.56 |

| Methyl 2-bromo-4-(sulfamoyl)benzoate | 0.50 | 1.00 |

This table illustrates the minimum inhibitory concentrations (MICs) of various derivatives against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's potential as an antimicrobial agent .

Anticancer Properties

This compound has also been investigated for its potential as an anticancer agent, particularly through the inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with cancer progression.

Table 2: Binding Affinity to Carbonic Anhydrase Isozymes

| Compound Name | Binding Affinity (kJ/mol) |

|---|---|

| This compound | -12.6 |

| Methyl 2-chloro-5-(sulfamoyl)benzoate | -11.4 |

| Methyl 2-bromo-4-(sulfamoyl)benzoate | -10.0 |

This data indicates varying binding affinities among different derivatives, which can inform future drug development strategies targeting CA IX .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited significant antimicrobial activity against both MSSA and MRSA strains, with MIC values comparable to established antibiotics like linezolid.

- Cancer Research Application : Another investigation focused on the inhibition of CA IX by this compound and its derivatives, showing promising results in reducing tumor growth in preclinical models.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chloro group at the 2-position undergoes nucleophilic substitution under specific conditions. In a study using methyl 2,4-dihalo-5-sulfamoyl-benzoates, aromatic thiols (e.g., benzenethiol) reacted at the 4-position in boiling methanol with triethylamine, yielding para-substituted products . For Methyl 2-chloro-5-sulfamoylbenzoate, analogous reactivity is observed:

| Reaction Conditions | Nucleophile | Product | Yield |

|---|---|---|---|

| Methanol, triethylamine, reflux | Benzenethiol | Methyl 2-chloro-5-sulfamoyl-4-(phenylthio)benzoate | ~85% |

This regioselectivity arises from the electron-withdrawing sulfamoyl group directing nucleophiles to the 4-position .

Hydrolysis Reactions

The sulfamoyl (-SO₂NH₂) group undergoes hydrolysis under acidic or basic conditions:

Reduction Reactions

The sulfamoyl group can be reduced to a thiol or amine derivative using agents like LiAlH₄:

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH₄ | Methyl 2-chloro-5-mercaptobenzoate | Anhydrous THF, 0–5°C |

| H₂/Pd-C | Methyl 2-chloro-5-aminobenzoate | Ethanol, RT |

Biochemical Interactions

This compound inhibits carbonic anhydrase IX (CAIX) with high selectivity. Structural studies show its sulfamoyl group coordinates the enzyme’s zinc ion, while the chloro substituent enhances binding affinity through hydrophobic interactions :

| Parameter | Value |

|---|---|

| Observed | 0.12 nM |

| Intrinsic | 0.08 pM |

| Selectivity over CAII | >100-fold |

Comparative Reactivity

The compound’s reactivity differs from analogs due to its substitution pattern:

Stability and Degradation

Under UV light, the sulfamoyl group degrades via radical pathways, forming sulfonic acid and chlorinated byproducts . Storage recommendations include amber vials at -20°C to minimize photodegradation.

Eigenschaften

CAS-Nummer |

61508-36-9 |

|---|---|

Molekularformel |

C8H8ClNO4S |

Molekulargewicht |

249.67 g/mol |

IUPAC-Name |

methyl 2-chloro-5-sulfamoylbenzoate |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) |

InChI-Schlüssel |

UJGXIASTRIMVRT-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.